molecular formula C12H12I2O4 B4892447 ethyl (4-acetyl-2,6-diiodophenoxy)acetate

ethyl (4-acetyl-2,6-diiodophenoxy)acetate

Cat. No. B4892447
M. Wt: 474.03 g/mol
InChI Key: LIVSDIJDBOFFKA-UHFFFAOYSA-N
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Description

Ethyl (4-acetyl-2,6-diiodophenoxy)acetate, also known as EDAIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of iodinated organic compounds and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (4-acetyl-2,6-diiodophenoxy)acetate is not fully understood, but it is believed to involve the binding of the compound to specific receptors or proteins in the body. ethyl (4-acetyl-2,6-diiodophenoxy)acetate has been shown to have a high affinity for certain types of cancer cells, which makes it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
ethyl (4-acetyl-2,6-diiodophenoxy)acetate has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. Studies have also shown that ethyl (4-acetyl-2,6-diiodophenoxy)acetate can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (4-acetyl-2,6-diiodophenoxy)acetate for lab experiments is its high iodine content, which makes it a useful contrast agent for imaging studies. However, ethyl (4-acetyl-2,6-diiodophenoxy)acetate is also highly reactive and can be difficult to work with, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on ethyl (4-acetyl-2,6-diiodophenoxy)acetate, including:
1. Further investigation of the mechanism of action of ethyl (4-acetyl-2,6-diiodophenoxy)acetate and its potential as a targeted cancer therapy.
2. Development of new synthesis methods for ethyl (4-acetyl-2,6-diiodophenoxy)acetate that are more efficient and cost-effective.
3. Investigation of the potential use of ethyl (4-acetyl-2,6-diiodophenoxy)acetate as a contrast agent in other types of imaging studies, such as computed tomography (CT) scans.
4. Exploration of the potential use of ethyl (4-acetyl-2,6-diiodophenoxy)acetate in other scientific fields, such as materials science or environmental science.
In conclusion, ethyl (4-acetyl-2,6-diiodophenoxy)acetate is a unique and promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of ethyl (4-acetyl-2,6-diiodophenoxy)acetate and its potential as a targeted cancer therapy, as well as its potential use in other scientific fields.

Synthesis Methods

The synthesis of ethyl (4-acetyl-2,6-diiodophenoxy)acetate involves the reaction of 2,6-diiodophenol with ethyl acetoacetate in the presence of a base catalyst such as potassium carbonate. This reaction leads to the formation of ethyl (2,6-diiodophenoxy)acetate, which is then further reacted with acetyl chloride to produce ethyl (4-acetyl-2,6-diiodophenoxy)acetate.

Scientific Research Applications

Ethyl (4-acetyl-2,6-diiodophenoxy)acetate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of ethyl (4-acetyl-2,6-diiodophenoxy)acetate is in the field of medicinal chemistry, where it has been investigated for its potential as a radiolabeled imaging agent for the diagnosis and treatment of cancer. ethyl (4-acetyl-2,6-diiodophenoxy)acetate has also been studied for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its high iodine content.

properties

IUPAC Name

ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12I2O4/c1-3-17-11(16)6-18-12-9(13)4-8(7(2)15)5-10(12)14/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVSDIJDBOFFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-acetyl-2,6-diiodophenoxy)acetate

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